N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S2/c25-28(26,19-9-8-15-4-1-2-5-16(15)13-19)23-18-7-3-6-17(12-18)20-14-24-10-11-27-21(24)22-20/h3,6-9,12-14,23H,1-2,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZZOBHXMRCTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=CN5CCSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b][1,3]thiazoles, have been known to exhibit a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents.
Mode of Action
It is suggested that the compound may interact with its targets through a [2+3] cycloaddition mechanism.
Biological Activity
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological properties, and structure-activity relationships (SAR) based on available research findings.
Chemical Structure
The compound features a unique combination of an imidazo[2,1-b]thiazole ring and a tetrahydronaphthalene sulfonamide moiety. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:
- Formation of the Imidazo[2,1-b]thiazole Ring : This is achieved through cyclization reactions involving thiosemicarbazones and appropriate aldehydes.
- Coupling Reactions : The imidazo[2,1-b]thiazole derivative is then coupled with a tetrahydronaphthalene sulfonamide moiety to form the final product.
Biological Activity
Research indicates that compounds containing imidazo[2,1-b]thiazole structures exhibit various biological activities including antimicrobial and anticancer properties. Here are key findings related to the biological activity of this compound:
Antimicrobial Activity
Studies have shown that derivatives of imidazo[2,1-b]thiazole possess significant antibacterial and antifungal activities. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound were tested against various bacterial strains with MIC values indicating effective inhibition at low concentrations (e.g., MIC against E. coli at 0.17 mg/mL) .
Anticancer Properties
The compound has also been evaluated for its anticancer potential:
- Cell Proliferation Inhibition : Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines. For example, derivatives have been reported to induce apoptosis in cancer cells with IC50 values often lower than standard chemotherapeutic agents like doxorubicin .
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute significantly to its biological activity. Key SAR insights include:
| Structural Feature | Impact on Activity |
|---|---|
| Imidazo[2,1-b]thiazole Ring | Enhances antimicrobial and anticancer properties |
| Tetrahydronaphthalene Sulfonamide | Contributes to binding affinity with biological targets |
| Substituents on Phenyl Group | Modulate potency; electron-donating groups enhance activity |
Case Studies
- Antimicrobial Evaluation : A study evaluated several thiazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiazole ring significantly affected the antimicrobial potency .
- Anticancer Screening : Another study focused on the cytotoxic effects of thiazole-containing compounds against breast cancer cells (MCF-7). Compounds similar to this compound exhibited promising results with significant growth inhibition .
Scientific Research Applications
Structural Overview
The compound features several key structural components:
- Imidazo[2,1-b]thiazole Ring : Known for its biological reactivity.
- Phenyl Group : Enhances lipophilicity and receptor interactions.
- Tetrahydronaphthalene Sulfonamide Moiety : Contributes to the compound's pharmacological activity.
Anticancer Activity
Research indicates that compounds similar to N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibit promising anticancer properties. Specifically:
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation.
- Case Study : In vitro studies have shown that derivatives of this compound can suppress the growth of various cancer cell lines, including kidney and prostate cancers .
Antimicrobial Properties
The imidazo[2,1-b]thiazole moiety is associated with significant antimicrobial activity:
- Antibacterial and Antifungal Effects : Compounds containing this structure have demonstrated efficacy against a range of bacterial and fungal pathogens.
- Research Findings : Studies have reported that the presence of the sulfonamide group enhances these antimicrobial effects by facilitating interactions with microbial targets .
Potential as a Drug Design Template
Given its complex structure and biological activity:
- Lead Compound Development : The compound serves as a template for designing new drugs targeting specific biological pathways.
- Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity can lead to improved drug candidates .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Imidazo[2,1-b]thiazole Core : This involves reacting 2-aminothiazole with α-halocarbonyl compounds.
- Coupling with Phenyl Derivatives : The imidazo intermediate is coupled with phenyl derivatives through nucleophilic substitution.
- Introduction of the Tetrahydronaphthalene Sulfonamide Group : Final modification to incorporate the sulfonamide functionality.
Chemical Reactions
The compound can undergo various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Can form sulfoxides or sulfones using oxidizing agents. |
| Reduction | Modifications to the sulfonamide group using reducing agents. |
| Substitution | Electrophilic and nucleophilic substitutions on phenyl rings. |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Structural Analogues with Imidazo[2,1-b]thiazole Cores
SRT1720 (N-{2-[3-(Piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}quinoxaline-2-carboxamide)
- Structure: Shares the imidazo[2,1-b]thiazole-phenyl backbone but replaces the sulfonamide with a quinoxaline carboxamide .
- Activity : A potent SIRT1 activator (EC₅₀ ~0.16 μM), enhancing NAD⁺-dependent deacetylase activity .
- Key Difference : The carboxamide group in SRT1720 may reduce metabolic stability compared to the sulfonamide in the target compound, which is less prone to enzymatic hydrolysis.
Compound from (N-[2-[3-[[(3R)-3-Hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide)
Sulfonamide vs. Carboxamide Derivatives
ND-11503 (N-((2,3-Dihydrobenzofuran-5-yl)methyl)-6-ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxamide)
- Structure : Carboxamide-linked imidazo[2,1-b]thiazole with a dihydrobenzofuran substituent .
- Activity : Demonstrates anti-proliferative activity in cancer models, with IC₅₀ values in the low micromolar range .
- Key Difference : The carboxamide group in ND-11503 may offer different binding interactions compared to sulfonamides, which are stronger hydrogen-bond acceptors.
N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide ()
- Structure : Contains a triazolo-thiazole core and a fluorophenyl group but shares the tetrahydronaphthalene-sulfonamide moiety .
- Activity: Not explicitly reported, but fluorine substitution often enhances bioavailability and target affinity .
- Key Difference : The triazolo-thiazole core may alter electron distribution compared to dihydroimidazo-thiazole, affecting binding kinetics.
Pharmacological and Pharmacokinetic Comparisons
Activity Profiles
Notes: The target compound’s sulfonamide group may confer broader target promiscuity compared to carboxamide derivatives, which are often more selective.
Physicochemical Properties
- Solubility : Sulfonamides generally exhibit lower aqueous solubility than carboxamides, which may necessitate formulation optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
